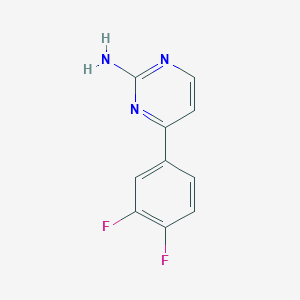

4-(3,4-Difluorophenyl)pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

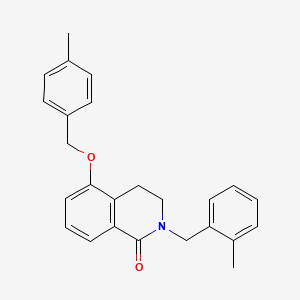

4-(3,4-Difluorophenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidines can involve various methods. One such method is the Dimroth rearrangement, which is used in the synthesis of condensed pyrimidines . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis

The molecular structure of 4-(3,4-Difluorophenyl)pyrimidin-2-amine is characterized by a pyrimidine ring which is substituted with a 3,4-difluorophenyl group at the 4-position . The molecular weight of this compound is 207.18 .Physical And Chemical Properties Analysis

4-(3,4-Difluorophenyl)pyrimidin-2-amine is a solid substance at room temperature . The InChI code for this compound is 1S/C10H7F2N3/c11-7-3-6 (4-8 (12)5-7)9-1-2-14-10 (13)15-9/h1-5H, (H2,13,14,15) .科学的研究の応用

Antibacterial Activity

4-(3,4-Difluorophenyl)pyrimidin-2-amine, as part of the pyrido[2,3-d]pyrimidines family, was studied for its antibacterial activity. Compounds from this family demonstrated significant activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria, though they were inactive against Pseudomonas aeruginosa at a concentration of 200 microg/ml. However, it's noted that N-2,4 difluorophenyl compounds were among the least active in this group (Kanth et al., 2006).

Kinase Inhibition

Research has also explored the structure of similar compounds, like N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, which was designed as an inhibitor of CLK1 and DYRK1A kinases. The crystal structure of this compound was established, providing insights that could inform the biological mechanism of action of related compounds (Guillon et al., 2013).

Quantum Chemical Characterization

In the realm of quantum chemistry, hydrogen bonding sites in pyrimidine compounds derivatives have been investigated, identifying nitrogen atoms in the pyrimidine nucleus as major hydrogen bonding sites. This is relevant for understanding the molecular interactions of 4-(3,4-Difluorophenyl)pyrimidin-2-amine and similar compounds (Traoré et al., 2017).

Synthesis Methods

The synthesis of various pyrido[2,3-d]pyrimidin-4-amine derivatives, including those related to 4-(3,4-Difluorophenyl)pyrimidin-2-amine, has been a topic of interest. Studies have reported on microwave-accelerated Dimroth rearrangement methods, offering efficient and environmentally friendly synthesis approaches (Zong et al., 2018).

Safety and Hazards

The safety information for 4-(3,4-Difluorophenyl)pyrimidin-2-amine indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

将来の方向性

Future research on 4-(3,4-Difluorophenyl)pyrimidin-2-amine could focus on its potential applications in the field of medicine. For instance, pyrimidines are key structural fragments of antiviral agents , and thus, this compound could be explored for its potential antiviral properties. Furthermore, the development of new synthetic methods could also be a promising area of research .

作用機序

Target of Action

It is known that pyrimidine derivatives are key structural fragments of antiviral agents . Therefore, it can be inferred that this compound may interact with viral proteins or enzymes, disrupting their function and inhibiting viral replication.

Mode of Action

The compound is a pyrimidine derivative, and these compounds are known to undergo the dimroth rearrangement . This rearrangement involves the isomerization of heterocycles, which can lead to changes in the compound’s structure and, consequently, its interaction with its targets .

Biochemical Pathways

Given that pyrimidine derivatives are key structural fragments of antiviral agents , it can be inferred that this compound may interfere with the viral replication process, affecting the biochemical pathways involved in viral replication.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the efficacy and stability of many chemical compounds .

特性

IUPAC Name |

4-(3,4-difluorophenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3/c11-7-2-1-6(5-8(7)12)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSIJTZQXOULKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=NC=C2)N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorophenyl)pyrimidin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Diethylethanamine;5-(2-methylphenyl)-3-thia-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaene-4,8-dithione](/img/structure/B2357584.png)

![Sodium;2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate](/img/structure/B2357586.png)

![1-[(4S)-4-Methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)

![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2357592.png)

![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)

![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)

![3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}(prop-2-yn-1-yl)amino)-1lambda6-thiolane-1,1-dione](/img/structure/B2357598.png)

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2357605.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2357607.png)